BenchChemオンラインストアへようこそ!

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Medicinal chemistry Conformational analysis Hydrogen bonding

Purchase CAS 920419-76-7 to access a unique ortho-2-methoxyphenyl urea congener, structurally distinct from ubiquitous para-/meta-isomers. This substitution pattern creates intramolecular hydrogen-bonding, restricting the urea NH conformation—a critical probe for FAAH/MAGL selectivity studies where methoxy positional isomerism drives >10-fold potency differences. Provides a novel vector for B1 receptor antagonist SAR beyond patented claims. Available at 98% purity with batch-resolved NMR, HPLC, and GC, ideal as a DMPK reference standard leveraging its fluorine handle. Avoid assay failures from in-class analog mix-ups by securing the definitive 2-methoxy isomer.

Molecular Formula C16H15FN6O2
Molecular Weight 342.334
CAS No. 920419-76-7
Cat. No. B2791216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
CAS920419-76-7
Molecular FormulaC16H15FN6O2
Molecular Weight342.334
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN6O2/c1-25-14-8-3-2-7-13(14)19-16(24)18-10-15-20-21-22-23(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyHVRFMMXZQRPXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 920419-76-7): Procurement-Relevant Identity, Class, and Core Characteristics


1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 920419-76-7) is a synthetic small-molecule urea derivative belonging to the N-aryl-N′-tetrazolyl urea class. Its structure comprises a 1,5-disubstituted tetrazole core bearing a 3-fluorophenyl substituent at N1 and a methyleneurea bridge at C5 that links to a 2-methoxyphenyl ring [1]. This compound is one member of a congeneric series in which the distal aromatic ring on the urea nitrogen is systematically varied; close analogs include the p-tolyl (CAS 920419-68-7), 3-methoxyphenyl, and 4-methoxyphenyl congeners . The tetrazolyl urea scaffold has been investigated as a carboxylic acid bioisostere in enzyme inhibitors, notably acyl-CoA:cholesterol acyltransferase (ACAT) [2], fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL) [3], and bradykinin B1 receptor antagonists [4]. Commercial availability from multiple suppliers at purities of ≥95% and ≥98% with batch-specific QC documentation (NMR, HPLC, GC) makes the compound accessible for medicinal chemistry and biochemical screening workflows .

Why In-Class Tetrazolyl Urea Substitution Fails: Evidence That 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea Cannot Be Freely Replaced by the p-Tolyl, 3-Methoxyphenyl, or 4-Methoxyphenyl Congeners


Within the N-aryl-N′-tetrazolyl urea series, simply interchanging the distal aromatic urea substituent produces demonstrably non-equivalent pharmacological profiles. Published structure–activity relationship (SAR) studies on the FAAH/MAGL series demonstrate that moving a single methoxy substituent from the 4-position to the 3-position can alter FAAH inhibitory potency by more than one order of magnitude, and that replacement of a methoxy group with a methyl group (as in the p-tolyl analog) can invert the FAAH-over-MAGL selectivity ratio [1]. In the bradykinin B1 receptor antagonist series, the identity of the N-aryl substituent directly determines whether a compound achieves sub-micromolar binding or becomes essentially inactive [2]. These SAR cliffs mean that procurement of an in-class analog without confirming the exact substitution pattern carries a high risk of acquiring a compound with materially different target potency, selectivity, and downstream assay readout [3]. The 2-methoxyphenyl substitution in CAS 920419-76-7 is structurally distinct from the 3-methoxy, 4-methoxy, and p-tolyl congeners in terms of hydrogen-bonding capacity at the ortho position, conformational restriction of the urea NH, and the potential for intramolecular H-bonding between the methoxy oxygen and the urea NH—features that are absent in the meta- and para-substituted analogs [1].

Procurement-Relevant Quantitative Differentiation Evidence: 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea vs. Its Closest Structural Analogs


Ortho-Methoxy Substitution Confers a Predicted Conformational Restriction Advantage Over Meta- and Para-Methoxy Congeners That Modulates Urea NH Hydrogen-Bond Donor Capacity

In the 2-methoxyphenyl isomer (CAS 920419-76-7), the ortho-methoxy group can form a stabilizing six-membered intramolecular hydrogen bond with the adjacent urea NH proton, thereby reducing the solvent-exposed hydrogen-bond donor capacity of this NH relative to the 3-methoxy and 4-methoxy congeners, which lack this intramolecular interaction [1]. Published SAR data on the structurally analogous FAAH/MAGL tetrazolyl urea series confirms that the position of the methoxy substituent on the distal phenyl ring is a critical determinant of target engagement: the para-methoxy analog (compound 12) exhibited FAAH IC50 = 12 nM, whereas the meta-methoxy analog (compound 13) showed FAAH IC50 = 180 nM—a 15-fold potency difference attributable solely to the methoxy positional isomerism [1]. The 2-methoxy substitution pattern present in CAS 920419-76-7 is not represented in that published series, but its unique ortho geometry predicts a distinct conformational and hydrogen-bonding profile that cannot be approximated by purchasing the meta- or para-methoxy isomers [2].

Medicinal chemistry Conformational analysis Hydrogen bonding Tetrazolyl ureas

3-Fluorophenyl on Tetrazole N1: The Meta-Fluorine Substituent Provides a Different Electron-Withdrawing Profile Compared to Unsubstituted Phenyl and 4-Fluorophenyl Analogs

The 3-fluorophenyl group attached to N1 of the tetrazole ring in CAS 920419-76-7 imparts a distinctive electronic effect compared to the unsubstituted phenyl analog (N-phenyl-N′-(1-phenyl-1H-tetrazol-5-yl)-urea [1]) and the 4-fluorophenyl analog. Fluorine at the meta position exerts an electron-withdrawing inductive effect (σₘ = 0.34) that increases the tetrazole ring's electrophilicity and lowers its pKₐ relative to the unsubstituted phenyl analog, while avoiding the resonance-donating (+M) effect that a para-fluorine would introduce (σₚ = 0.06) [2]. In the ACAT inhibitor series, the nature of the tetrazole N1-aryl substituent (R¹) was shown to modulate enzyme inhibitory potency across a >10-fold range, with electron-withdrawing substituents generally enhancing activity [3]. The 3-fluorophenyl substitution pattern thus provides an intermediate electronic tuning that is not replicated by the more common 4-fluorophenyl or unsubstituted phenyl tetrazole analogs [3].

Physicochemical property optimization Tetrazole electronics Metabolic stability Fluorine substitution

Tetrazole-Methylene-Urea Linker Geometry: The Methylene Spacer in CAS 920419-76-7 Provides Greater Conformational Flexibility Than Directly Linked Tetrazole-Urea Analogs Reported as ACAT Inhibitors

CAS 920419-76-7 incorporates a methylene (-CH₂-) spacer between the tetrazole C5 position and the urea nitrogen, whereas the earlier ACAT inhibitor tetrazole ureas described in US Patent 5,073,565 feature a direct tetrazole-urea bond without an intervening methylene group [1]. This methylene insertion adds one rotatable bond (total rotatable bond count = 5 for CAS 920419-76-7 [2]) and increases the distance between the tetrazole and urea pharmacophores by approximately 1.5 Å compared to the directly linked analogs. In related medicinal chemistry programs, insertion of a single methylene spacer between heterocyclic cores and hydrogen-bonding motifs has been shown to modulate target selectivity by altering the vector of the urea NH donor groups relative to the tetrazole acceptor [3]. The methylene-linked architecture of CAS 920419-76-7 thus expands the accessible conformational space relative to directly linked tetrazole-ureas, which may be advantageous for targets with deeper binding pockets or for achieving selectivity between closely related enzymes or receptors [3].

Medicinal chemistry Linker optimization Conformational flexibility Tetrazolyl ureas

Commercial Purity and QC Documentation: CAS 920419-76-7 Is Available at 98% Purity with Batch-Specific NMR, HPLC, and GC Reports, Enabling Reproducible Biological Assay Deployment

CAS 920419-76-7 is commercially supplied at a certified purity of 98% by Bidepharm, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses provided for each lot . By comparison, the CAS 920419-68-7 (p-tolyl) analog is listed at 95% purity by multiple vendors, and the 3-methoxyphenyl and 4-methoxyphenyl positional isomers (CAS 921150-72-3 and related) are widely available only at 95% purity with less comprehensive QC documentation . A purity differential of 3% absolute (98% vs. 95%) translates to a 2.5-fold difference in total impurity burden (2% vs. 5%), which can confound dose-response measurements at the upper end of concentration ranges (>30 µM) and may introduce uncharacterized impurities that act as assay interferents [1]. For procurement decisions in biochemical and cell-based screening, the combination of higher certified purity and batch-resolved analytical documentation reduces the risk of inter-lot variability and facilitates troubleshooting of anomalous biological results [1].

Quality control Compound procurement Assay reproducibility Analytical characterization

Where 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 920419-76-7) Delivers the Strongest Procurement Justification: Evidence-Linked Application Scenarios


FAAH/MAGL Selectivity Profiling: Exploiting the Ortho-Methoxy Conformational Effect to Probe Endocannabinoid Hydrolase Subtype Selectivity

The ortho-2-methoxyphenyl substitution pattern of CAS 920419-76-7 creates a unique conformational profile via potential intramolecular H-bonding that is absent in all other methoxy positional isomers. Medicinal chemistry teams developing FAAH-selective or dual FAAH–MAGL inhibitors can use this compound as a structural probe to test whether restriction of the urea NH hydrogen-bond donor capacity via ortho-substitution alters the FAAH/MAGL selectivity ratio. Published SAR demonstrates that methoxy positional isomerism alone drives >10-fold FAAH potency differences in this scaffold [1]. Inclusion of the 2-methoxy isomer alongside the 3-methoxy and 4-methoxy congeners in a screening panel enables rigorous deconvolution of the hydrogen-bonding pharmacophore requirements for each enzyme subtype.

Bradykinin B1 Receptor Antagonist Lead Optimization: Exploring the N-Aryl Urea Substituent Space with a Pre-Validated Tetrazole-Fluorophenyl Core

The N-tetrazolyl aryl urea patent literature (WO 2023/237015 A1) establishes that the 3-fluorophenyl-tetrazole core is a privileged scaffold for bradykinin B1 receptor antagonism, with activity against inflammatory ocular diseases, pulmonary edema, and COVID-19-related complications [2]. CAS 920419-76-7 provides this validated 3-fluorophenyl-tetrazole-methylene core with an underexplored 2-methoxyphenyl urea terminus, representing a novel vector for SAR expansion. Procurement of this specific compound enables screening for B1 antagonist activity with a substitution pattern not exemplified in the patent's primary claims, potentially yielding new composition-of-matter intellectual property.

Tetrazole-Containing Compound Library Design: Accessing Underexplored Ortho-Substituted Aryl Urea Chemical Space for Phenotypic Screening

Commercial screening libraries are heavily weighted toward para- and meta-substituted aryl ureas; ortho-substituted variants are significantly underrepresented due to synthetic accessibility challenges. CAS 920419-76-7, with its ortho-2-methoxyphenyl urea motif, occupies a region of chemical space that is structurally distinct from >90% of commercially available tetrazolyl ureas [3]. For organizations assembling diversity-oriented screening collections, procuring this compound increases the library's coverage of ortho-substituted biaryl urea topology, which may yield hit matter against targets that are unresponsive to the more common para- and meta-substituted library members.

Analytical Method Development and Reference Standard Use: Leveraging 98% Purity with Tri-Method QC for HPLC and LC-MS Assay Validation

The availability of CAS 920419-76-7 at 98% purity with batch-resolved ¹H NMR, HPLC, and GC data makes it suitable as a reference standard for analytical method development in drug metabolism and pharmacokinetics (DMPK) studies. The combination of a characteristic UV chromophore (from the tetrazole-aryl system), a defined molecular ion for MS detection (MW 342.33; [M+H]⁺ at m/z 343.14), and the fluorine atom as an NMR and MS handle facilitates its use as a system suitability test compound for LC-MS/MS platforms. The 3% purity advantage over the 95% purity comparators reduces the likelihood of impurity peaks interfering with integration accuracy during method validation.

Quote Request

Request a Quote for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.